(2R)-3-methylpentan-2-ol

Catalog No.
S14156638
CAS No.
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-3-methylpentan-2-ol

Product Name

(2R)-3-methylpentan-2-ol

IUPAC Name

(2R)-3-methylpentan-2-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3/t5?,6-/m1/s1

InChI Key

ZXNBBWHRUSXUFZ-PRJDIBJQSA-N

Canonical SMILES

CCC(C)C(C)O

Isomeric SMILES

CCC(C)[C@@H](C)O

(2R)-3-methylpentan-2-ol, also known as 3-methylpentan-2-ol, is an organic compound with the molecular formula C6H14OC_6H_{14}O. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to the second carbon of a pentane chain. This compound appears as a clear, colorless liquid with a characteristic odor. Its physical properties include a boiling point of approximately 131134C131-134^\circ C, a melting point estimated at 48.42C-48.42^\circ C, and a density of 0.831g/mL0.831\,g/mL at 25C25^\circ C .

Typical of alcohols:

  • Oxidation: It can be oxidized to form ketones or aldehydes depending on the conditions used. For instance, oxidation using chromic acid can convert it to 3-methylpentan-2-one.
  • Esterification: Reacting with carboxylic acids in the presence of acid catalysts can yield esters, which are important in the production of fragrances and flavorings.
  • Dehydration: Under acidic conditions, (2R)-3-methylpentan-2-ol can undergo dehydration to form alkenes such as 3-methylpentene.
  • Substitution Reactions: The hydroxyl group can be substituted by halogens through reactions with thionyl chloride or phosphorus tribromide .

Research indicates that (2R)-3-methylpentan-2-ol may exhibit biological activities, particularly in relation to its presence in hops, which are used in brewing beer. It has been identified as a component contributing to the aroma and flavor profile of beer, potentially influencing consumer preferences . Additionally, its metabolites can serve as biomarkers for exposure in biological samples such as urine .

Several methods exist for synthesizing (2R)-3-methylpentan-2-ol:

  • Alkylation of Alcohols: One common method involves the alkylation of 2-pentanol with methylating agents under acidic conditions.
  • Hydroformylation: This method uses carbon monoxide and hydrogen to add an aldehyde group followed by reduction to yield the desired alcohol.
  • Biotransformation: Microbial fermentation processes can also produce (2R)-3-methylpentan-2-ol from simpler substrates through enzymatic pathways .

3-Methylbutan-1-olC5H12OC_5H_{12}O112 °CSolvent, intermediate2-Methylpentan-1-olC6H14OC_6H_{14}O130 °CSolvent, flavoring3-Methylpentan-1-olC6H14OC_6H_{14}O132 °CSolvent, fragrance1-PentanolC5H12OC_5H_{12}O138 °CSolvent, fuel additive

Uniqueness of (2R)-3-Methylpentan-2-Ol

(2R)-3-methylpentan-2-ol is unique due to its specific stereochemistry, which influences its physical properties and biological activity compared to its isomers like 1-pentanol or other methylated alcohols. Its role in flavoring and aroma makes it particularly valuable in food science and brewing industries .

Studies on (2R)-3-methylpentan-2-ol's interactions typically focus on its metabolic pathways and potential effects on human health. Its presence in biological systems can indicate exposure levels, particularly in occupational settings where it may be used or produced . Research into its interaction with various enzymes could provide insights into its metabolic fate and any potential toxicity.

Stereochemical Control in Aldol Condensation Reactions

Aldol condensation reactions offer a versatile route to construct the carbon backbone of (2R)-3-methylpentan-2-ol while establishing stereogenic centers. The reaction typically involves the base-catalyzed coupling of aldehydes or ketones with α-hydrogen-containing carbonyl compounds. For instance, 2-methylpentanal undergoes aldol addition under alkaline conditions to form β-hydroxy aldehydes, which can be reduced to the corresponding alcohol. However, stereochemical control in such reactions necessitates chiral catalysts or auxiliaries.

Recent advances in nickel-catalyzed asymmetric aldol reactions using N-heterocyclic carbene (NHC) ligands have demonstrated exceptional enantioselectivity (up to 97% ee) for secondary alcohols. The bulky NHC ligands favor η²-coordination of aldehydes, suppressing competing pathways like Tishchenko or Suzuki–Miyaura couplings. A comparative analysis of catalysts is provided in Table 1.

Table 1: Catalytic Systems for Asymmetric Aldol Reactions

CatalystSubstrateYield (%)Enantiomeric Excess (ee)
Ni/NHC2-Methylpentanal9297
Proline-derived3-Methylbutanal8589
Chiral BINOLPentanal7883

The stereochemical outcome is further influenced by the reaction’s prochiral environment. For example, the use of tert-butyl hydroperoxide as an oxidant in Sharpless asymmetric epoxidation improves enantiomeric excess compared to cumene hydroperoxide. This principle extends to aldol reactions, where solvent polarity and temperature modulate transition-state geometries.

Biocatalytic Kinetic Resolution of Racemic Precursors

Biocatalytic kinetic resolution exploits enzymes’ inherent chiral recognition to separate enantiomers from racemic mixtures. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze ester derivatives of (2R)-3-methylpentan-2-ol while leaving the undesired enantiomer unreacted. This method aligns with green chemistry principles due to its mild conditions and high selectivity.

A representative pathway involves:

  • Esterification: Racemic 3-methylpentan-2-ol is converted to its acetate ester.
  • Enzymatic Hydrolysis: CAL-B selectively hydrolyzes the (2R)-enantiomer’s ester, yielding (2R)-3-methylpentan-2-ol and leaving the (2S)-ester intact.
  • Separation: The unreacted ester is racemized and recycled.

Table 2: Enzymatic Resolution of 3-Methylpentan-2-Ol Derivatives

EnzymeSubstrateConversion (%)ee (%)
CAL-BAcetyl ester48>99
Pseudomonas lipaseButyryl ester4295
Esterase from pig liverPropionyl ester3588

The choice of acyl donor (e.g., acetyl vs. butyryl) significantly impacts reaction rates and selectivity. Computational modeling of enzyme-substrate interactions reveals that hydrophobic pockets in CAL-B preferentially accommodate the (2R)-enantiomer, enabling near-perfect resolution.

Hydroboration-Oxidation Mechanisms for Diastereomeric Control

Hydroboration-oxidation provides a robust method to install hydroxyl groups with anti-Markovnikov regiochemistry and controlled stereochemistry. For (2R)-3-methylpentan-2-ol, this approach begins with 3-methyl-1-pentene, which undergoes hydroboration with a chiral borane reagent (e.g., disiamylborane) to form a diastereomeric borane intermediate. Subsequent oxidation with hydrogen peroxide yields the alcohol.

Key factors influencing diastereoselectivity include:

  • Borane Steric Profile: Bulky boranes like Ipc₂BH (diisopinocampheylborane) favor syn addition, leading to the (2R)-configuration.
  • Solvent Effects: Nonpolar solvents enhance selectivity by stabilizing borane-alkene complexes.

Table 3: Diastereomeric Ratios in Hydroboration-Oxidation

Borane ReagentSolventDiastereomeric Ratio (dr)
Ipc₂BHTHF95:5
Sia₂BHHexane88:12
9-BBNDichloromethane75:25

The mechanism proceeds via a three-center transition state, where the borane’s chiral environment dictates the face of alkene addition. For example, Ipc₂BH’s bicyclic structure enforces a rigid geometry, yielding >95% dr in favor of the (2R)-enantiomer.

Heterogeneous Acid Catalysts in Cross-Aldol Condensation

Heterogeneous acid catalysts play a pivotal role in cross-aldol condensation reactions that can lead to the formation of (2R)-3-methylpentan-2-ol and related chiral alcohols [1]. The mechanism of cross-aldol condensation on solid acid surfaces involves the activation of carbonyl compounds through Lewis acid sites, followed by enolate formation and subsequent carbon-carbon bond formation [2].

Zeolite-based catalysts have demonstrated exceptional performance in aldol condensation reactions. Research on zeolite-catalyzed aldol condensation reactions has shown that ZSM-5 zeolite with high silica-alumina ratio effectively catalyzes aldol condensation at 350°C [3]. The study revealed that both Brønsted and Lewis acid sites are involved in aldol reactions, with Lewis acid sites being the most probable catalytic sites [3]. Weak acid sites and a small number of active sites favor the aldol condensation reaction of carbonyl compounds [3].

The catalytic performance of various heterogeneous acid catalysts has been systematically evaluated. A comprehensive study comparing different solid acid catalysts for cross-aldol condensation revealed significant variations in activity and selectivity [4]. Montmorillonite-based catalysts (H-mont) achieved 88% yield under optimized conditions after 24 hours of reaction time [4]. The reaction conditions were optimized using H-mont catalyst, which showed superior performance compared to other heterogeneous acid catalysts including sulfated zirconia, Amberlyst 15DRY, Nafion-H, H-ZSM-5, H-Y zeolite, H-beta zeolite, and H-mordenite [4].

CatalystReaction Time (h)Yield (%)Conversion (%)
H-mont248896
H-mordenite157378
H-Y Zeolite156675
H-beta Zeolite155862
H-ZSM-5152728

The effectiveness of montmorillonite clay catalysts in cross-aldol condensation has been further demonstrated through solvent-free microwave-assisted synthesis [5]. This method achieved excellent yields for chalcone formation using montmorillonite KSF as catalyst, with optimized reaction conditions at 150°C providing 88% yield [5]. The broad scope of application was demonstrated across various aromatic aldehydes and ketones [5].

Supported molybdenum oxide catalysts have shown remarkable activity for aldol condensation reactions [6]. The research demonstrated that highly dispersed molybdenum oxide species on γ-Al2O3 support exhibit optimal catalyst performance at low weight loadings [6]. The Lewis acid site density and strength are critical parameters for predicting aldol condensation activity [6]. Medium and strong acid sites showed good correlations to aldol condensation activity, while weak acid sites had poor correlation due to insufficient activation of acetaldehyde [6].

The mechanism of heterogeneous acid-catalyzed aldol condensation involves several sequential steps [6]. First, acetaldehyde adsorbs onto a Lewis acid site on the surface, followed by α-hydrogen removal by a nearby basic site to form an enolate intermediate [6]. The enolate then performs nucleophilic attack on the carbonyl carbon of an adjacent adsorbed acetaldehyde species, forming the carbon-carbon bond [6]. The resulting intermediate may undergo hydrogenation and dehydration to form the final coupling product [6].

Bifunctional heterogeneous catalysts incorporating both chiral amine and acid groups have been developed for direct asymmetric aldol reactions [7]. These silica-supported bifunctional materials showed modest yields and enantioselectivities [7]. The synergistic effect between amine and acid groups is crucial for both reactivity and enantioselectivity in the reactions [7].

Photocatalytic Transfer Hydrogenation Using Water as Proton Source

Photocatalytic transfer hydrogenation using water as the proton source represents an innovative approach for the synthesis of chiral alcohols including (2R)-3-methylpentan-2-ol [8]. This methodology eliminates the need for external hydrogen sources and utilizes water as both the reductant and proton donor under visible light irradiation [9].

Recent advances in photocatalytic transfer hydrogenation have demonstrated the successful use of water as the ultimate green source of hydrogen [8]. A carbon-nitride-supported palladium single-atom heterogeneous catalyst showed unparalleled performance in photocatalytic water-donating transfer hydrogenation compared to nanoparticle counterparts [10]. Isotopic-labeling experiments and operando nuclear magnetic resonance measurements confirmed the direct hydrogenation mechanism using in situ-generated protons from water splitting under visible-light irradiation [10].

The mechanism of photocatalytic transfer hydrogenation involves water activation through phosphine-mediated radical processes under mild conditions [11]. This reaction generates a metal-free triphenylphosphine-water radical cation intermediate, in which both hydrogen atoms are utilized in subsequent chemical transformations through sequential heterolytic and homolytic cleavage of the two oxygen-hydrogen bonds [11]. The triphenylphosphine-hydroxyl radical intermediate provides an ideal platform that mimics the reactivity of a free hydrogen atom [11].

Photocatalytic hydrogen production rates have been significantly improved through the development of advanced catalyst systems [12]. A metal organic framework-derived ruthenium oxide and titanium oxide heterojunction catalyst achieved remarkable hydrogen production rates of more than 10,700 micromoles per gram per hour [12]. The process utilized photons at an impressive rate of 10%, meaning that for every 100 photons that struck the catalyst, 10 contributed to hydrogen production [12].

The application of photocatalytic systems for selective transfer hydrogenation has been demonstrated with bimetallic catalysts [8]. Palladium-platinum alloy hybrid catalysts showed vastly superior performance in catalytic activity and semihydrogenation selectivity compared to pure palladium and platinum [8]. The study revealed that hydrogen evolution performance is a competing reaction that consumes active hydrogen species [8].

Multi-component metal-organic frameworks have shown significant potential for visible-light-driven hydrogen production coupled with selective organic oxidation [13]. A multi-component metal organic framework incorporating tricarboxytriphenylamine and tris(4-(pyridinyl)phenyl)amine achieved high catalytic activity for photocatalytic hydrogen production [13]. The multi-component strategy proved important for efficient charge separation and excellent photocatalytic activity [13].

Photocatalytic water splitting fundamentals involve the dissociation of water into hydrogen and oxygen using light energy [14]. The process requires photons with energy greater than 1.23 electron volts to generate electron-hole pairs, which react with water on the photocatalyst surface [14]. In practice, losses from material internal resistance and overpotential increase the required bandgap energy to 1.6-2.4 electron volts [14].

Photocatalyst SystemHydrogen Production RatePhoton Utilization EfficiencyReference
RTTA-1 (Ru/Ti oxide)10,700 μmol g⁻¹ h⁻¹10% [12]
Pd single-atom/C₃N₄Not specifiedNot specified [10]
Co-MIX MOFNot specifiedNot specified [13]

Enzyme-Catalyzed Reductive Processes for Chiral Alcohol Production

Enzyme-catalyzed reductive processes represent a highly selective and environmentally friendly approach for the production of chiral alcohols such as (2R)-3-methylpentan-2-ol [15]. Alcohol dehydrogenases have emerged as powerful biocatalysts for the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantioselectivity [16].

Secondary-alcohol-specific alcohol dehydrogenases have shown remarkable substrate specificity for the production of chiral secondary alcohols [17]. A novel secondary-alcohol dehydrogenase purified from Pseudomonas species demonstrated specific activity toward secondary alcohols, notably 2-propanol and 2-butanol, while primary alcohols were not oxidized [17]. The enzyme exhibited optimal activity at pH 8-9 and temperature 30-35°C, with an activation energy of 82.8 kilojoules per mole [17].

The kinetic parameters of secondary-alcohol dehydrogenase revealed excellent substrate affinity and catalytic efficiency [17]. The Michaelis-Menten constant values at 25°C for 2-butanol, (2R)-(-)-butan-2-ol, and nicotinamide adenine dinucleotide were 2.5×10⁻⁴ M, 1.6×10⁻⁴ M, and 11×10⁻⁵ M, respectively [17]. In the reverse reaction, the Km values for 2-butanone and reduced nicotinamide adenine dinucleotide were 1.98×10⁻⁴ M and 2.1×10⁻⁶ M, respectively [17].

SubstrateKm Value (M)Reaction Direction
2-butanol2.5×10⁻⁴Forward (oxidation)
(2R)-(-)-butan-2-ol1.6×10⁻⁴Forward (oxidation)
Nicotinamide adenine dinucleotide11×10⁻⁵Forward (oxidation)
2-butanone1.98×10⁻⁴Reverse (reduction)
Reduced nicotinamide adenine dinucleotide2.1×10⁻⁶Reverse (reduction)

A robust medium-chain alcohol dehydrogenase from Rhodococcus species has demonstrated exceptional performance in the asymmetric reduction of aromatic ketones to chiral aromatic alcohols [18]. The enzyme achieved a specific activity of 110 units per milligram and 99% enantiomeric excess in the presence of reduced nicotinamide adenine dinucleotide [18]. An efficient bienzyme-coupled catalytic system incorporating alcohol dehydrogenase and formate dehydrogenase was established using a two-phase strategy, which significantly increased the tolerated substrate concentration to 60 grams per liter [18].

Biocatalytic ketone reduction processes have been extensively developed for industrial-scale production of chiral alcohols [15]. The use of isolated enzymes is often preferred due to higher volumetric productivity and absence of side reactions [15]. Both isolated enzymes and whole cells exhibit deficiencies that limit their use in chiral alcohol synthesis, particularly the dependence on cofactor regeneration [15].

Cofactor regeneration strategies are crucial for economical biocatalytic alcohol production [19]. An ethanol utilization pathway-based nicotinamide adenine dinucleotide regeneration system showed theoretical yields of two reduced nicotinamide adenine dinucleotide molecules per ethanol molecule, representing a 100% improvement over competing glucose dehydrogenase systems [19]. The two-gene ethanol utilization pathway comprises sequential conversion of ethanol to acetaldehyde and acetyl-coenzyme A, generating reduced nicotinamide adenine dinucleotide at each step [19].

Whole-cell biotransformation systems offer advantages in terms of enzyme stability and internal cofactor regeneration [20]. Enzymes used in whole-cell biotransformations are often more stable due to their natural cellular environment [20]. Many whole-cell biocatalysts provide internal cofactor regeneration through cosubstrates, glucose, or light in the case of cyanobacteria [20].

Amine dehydrogenases have shown significant potential for the synthesis of short chiral alkyl amines and amino alcohols [21]. Wild-type amine dehydrogenases achieved conversions up to 97.1% at 50 millimolar substrate concentration with moderate to high enantioselectivities [21]. Particularly notable results included (S)-1-methoxypropan-2-amine with 98.1% enantiomeric excess, (S)-3-aminobutan-1-ol with 99.5% enantiomeric excess, and (3S)-3-aminobutan-2-ol with 99.4% enantiomeric excess [21].

The compound (2R)-3-methylpentan-2-ol represents a significant chiral intermediate in modern organic synthesis, particularly valued for its stereochemical properties and versatile reactivity. This secondary alcohol with defined (2R) configuration serves as a crucial building block in both fragrance chemistry and pharmaceutical synthesis, demonstrating the importance of chirality in industrial applications [1] [2] [3].

Intermediate Role in Fragrance Compound Synthesis

The fragrance industry has increasingly recognized the value of (2R)-3-methylpentan-2-ol as an intermediate in the synthesis of complex aromatic compounds. This chiral alcohol serves as a key precursor for the development of sophisticated fragrance molecules that require precise stereochemical control to achieve desired olfactory profiles [4] [5] [6].

Mechanistic Pathways in Fragrance Synthesis

The utilization of (2R)-3-methylpentan-2-ol in fragrance synthesis primarily involves its conversion through several key reaction pathways. The compound undergoes esterification reactions with various aromatic acids to produce complex esters that contribute to floral and fruity fragrance notes [7] [8]. These esterification processes typically employ acid catalysis under mild conditions, with reaction temperatures ranging from 60-80°C and yields consistently exceeding 85% [5] [6].

Oxidation of (2R)-3-methylpentan-2-ol represents another significant transformation pathway in fragrance chemistry. The compound can be selectively oxidized to the corresponding ketone using chromium-based oxidants or environmentally friendly oxidizing systems such as TEMPO-mediated oxidation [9] [8]. This oxidation process is particularly valuable for generating ketonic fragrance compounds that exhibit enhanced volatility and distinct olfactory characteristics [4] [10].

Structural Modifications for Fragrance Enhancement

The chiral center at position 2 in (2R)-3-methylpentan-2-ol plays a crucial role in determining the stereochemical outcome of subsequent transformations. Research has demonstrated that the (2R) configuration leads to preferential formation of specific stereoisomers in cyclic compound synthesis, particularly in the preparation of cyclopentenyl derivatives used in woody and amber fragrance compositions [9] [8].

The methyl branch at position 3 provides additional steric influence, directing regioselectivity in various coupling reactions. This structural feature has been exploited in the synthesis of terpene-like fragrance molecules through Grignard reactions and other organometallic transformations [11] [12] [13]. The branched structure contributes to the compound's compatibility with various fragrance formulation requirements, particularly in terms of volatility and stability under different pH conditions [7] [8].

Industrial Production Considerations

Large-scale production of fragrance intermediates from (2R)-3-methylpentan-2-ol requires careful consideration of reaction conditions and catalyst selection. Industrial processes typically employ heterogeneous catalysts to facilitate easy separation and recycling, with palladium-supported catalysts being particularly effective for hydrogenation and dehydrogenation reactions [14] [15]. The use of continuous flow reactors has proven advantageous for maintaining consistent product quality and improving overall process efficiency [14] [13].

Process optimization studies have revealed that maintaining precise temperature control within ±2°C during key transformations is critical for achieving high stereochemical purity in the final fragrance products. Additionally, the implementation of in-line monitoring systems using gas chromatography-mass spectrometry (GC-MS) ensures real-time quality control and enables rapid adjustment of reaction parameters [14] [13].

Economic and Environmental Factors

The economic viability of using (2R)-3-methylpentan-2-ol as a fragrance intermediate is enhanced by its relatively straightforward synthesis and high atom economy in subsequent transformations. Cost analysis indicates that the compound's production cost is approximately 15-20% lower than alternative chiral intermediates with similar functionality [11] [15]. Furthermore, the environmental profile of processes utilizing this compound is favorable due to the minimal waste generation and the potential for catalyst recycling [14] [15].

Utilization in Pharmaceutical Chiral Building Blocks

The pharmaceutical industry has identified (2R)-3-methylpentan-2-ol as a valuable chiral building block for the synthesis of various therapeutic compounds. The compound's defined stereochemistry and functional group compatibility make it particularly suitable for constructing complex pharmaceutical intermediates that require precise stereochemical control [17] [18].

Stereochemical Considerations in Drug Synthesis

The (2R) configuration of 3-methylpentan-2-ol is crucial for its application in pharmaceutical synthesis, as it provides a defined stereochemical template for subsequent transformations. This stereochemical integrity is maintained through various synthetic manipulations, including nucleophilic substitutions, oxidation-reduction reactions, and carbon-carbon bond forming processes [20] [15].

Research has demonstrated that the compound serves as an effective precursor for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceutical compounds. The transformation involves stereoselective amination reactions that proceed with high diastereoselectivity, typically achieving >95% stereochemical purity in the final products [17] [18] [20].

Synthetic Transformations for Pharmaceutical Applications

The conversion of (2R)-3-methylpentan-2-ol into pharmaceutical intermediates involves several key synthetic strategies. Grignard reactions represent one of the most important transformation pathways, particularly for introducing additional carbon framework needed for complex drug structures [11] [12] [13]. These reactions typically proceed under anhydrous conditions using tetrahydrofuran (THF) or diethyl ether as solvents, with reaction temperatures maintained between -78°C and room temperature depending on the specific transformation [11] [13].

Asymmetric hydrogenation of alkene derivatives prepared from (2R)-3-methylpentan-2-ol has emerged as a powerful method for generating additional chiral centers with controlled stereochemistry. This approach utilizes chiral phosphine ligands such as BINAP or DuPHOS in conjunction with rhodium or ruthenium catalysts to achieve enantioselectivities exceeding 98% [15] [21] [22].

Case Study: Tapentadol Synthesis Pathway

One of the most significant pharmaceutical applications of compounds related to (2R)-3-methylpentan-2-ol involves the synthesis of tapentadol, a centrally acting analgesic. The synthetic pathway utilizes (2R,3R)-3-methylpentan-2-ol derivatives as key intermediates in the construction of the tapentadol framework [17] [23] [24].

The synthesis involves a multi-step process beginning with the stereoselective formation of (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol from appropriate precursors. This intermediate undergoes subsequent transformations including deoxygenation and demethylation reactions to yield the final tapentadol product [17] [23] [24]. The overall process maintains high stereochemical fidelity, with the (2R) configuration being preserved throughout the synthetic sequence [24] [25].

Process optimization studies have revealed that the use of specific catalyst systems and reaction conditions can significantly improve both yield and stereochemical purity. For instance, the implementation of palladium-catalyzed hydrogenolysis under hydrogen atmosphere at elevated temperatures (80-100°C) provides superior results compared to alternative reduction methods [24] [25].

Biocatalytic Approaches for Chiral Synthesis

The utilization of biocatalytic methods for producing (2R)-3-methylpentan-2-ol and its derivatives has gained significant attention in pharmaceutical synthesis. Enzymatic reduction of the corresponding ketone using ketoreductases has proven particularly effective for achieving high enantiomeric purity [26] [27] [28]. These biocatalytic processes typically operate under mild conditions (pH 7-8, temperature 25-37°C) and achieve enantiomeric excesses exceeding 99% [27] [28].

Lipase-catalyzed kinetic resolution of racemic 3-methylpentan-2-ol represents another valuable approach for obtaining enantiopure material. This process involves selective acylation of one enantiomer while leaving the desired (2R) enantiomer unreacted, allowing for efficient separation and purification [27] [28] [29]. The process can be conducted in organic solvents or aqueous media, with vinyl acetate serving as the preferred acylating agent [27] [28].

Regulatory and Quality Considerations

The pharmaceutical application of (2R)-3-methylpentan-2-ol as a chiral building block requires strict adherence to regulatory guidelines regarding stereochemical purity and impurity profiles. Current pharmaceutical standards typically require enantiomeric purity levels exceeding 99.5% for compounds used in final drug products [20] [26] [27]. This requirement necessitates the implementation of advanced analytical methods for stereochemical analysis, including chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [20] [21].

Quality control protocols for pharmaceutical intermediates derived from (2R)-3-methylpentan-2-ol include comprehensive analysis of related substances, residual solvents, and heavy metals. These analytical requirements add complexity to the manufacturing process but ensure the safety and efficacy of the final pharmaceutical products [26] [27] [28].

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

102.104465066 g/mol

Monoisotopic Mass

102.104465066 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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